molecular formula C13H15N3O B15375307 Hydrazinecarboxamide,2,2-dimethyl-n-2-naphthalenyl- CAS No. 5446-53-7

Hydrazinecarboxamide,2,2-dimethyl-n-2-naphthalenyl-

Cat. No.: B15375307
CAS No.: 5446-53-7
M. Wt: 229.28 g/mol
InChI Key: AQLUKTLWXNYXFY-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide derivatives are a class of nitrogen-containing compounds characterized by a hydrazine (-NH-NH₂) moiety linked to a carboxamide group (-CONH₂). These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The specific compound Hydrazinecarboxamide,2,2-dimethyl-N-2-naphthalenyl- features a 2-naphthalenyl substituent attached to the hydrazinecarboxamide core, with two methyl groups at the 2-position of the hydrazine moiety.

Properties

CAS No.

5446-53-7

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

1-(dimethylamino)-3-naphthalen-2-ylurea

InChI

InChI=1S/C13H15N3O/c1-16(2)15-13(17)14-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3,(H2,14,15,17)

InChI Key

AQLUKTLWXNYXFY-UHFFFAOYSA-N

Canonical SMILES

CN(C)NC(=O)NC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Biological Activity

Hydrazinecarboxamide derivatives, including 2,2-dimethyl-n-2-naphthalenyl-, have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.

Overview of Hydrazinecarboxamide Derivatives

Hydrazinecarboxamide compounds are known for their potential therapeutic applications. The specific compound 2,2-dimethyl-n-2-naphthalenyl- has been studied for various biological activities including anticancer, anti-inflammatory, and antimicrobial effects. Research indicates that these compounds can interact with multiple biological targets, making them versatile in medicinal chemistry.

Anticancer Activity

Mechanisms of Action

The anticancer activity of hydrazinecarboxamide derivatives is attributed to their ability to inhibit various enzymes and cellular pathways involved in tumor growth and metastasis. For instance, studies have shown that these compounds can effectively antagonize vascular endothelial growth factor (VEGF) binding, leading to reduced angiogenesis in tumors .

In Vitro Studies

Recent in vitro studies have demonstrated the cytotoxic effects of hydrazinecarboxamide derivatives on several cancer cell lines. For example:

CompoundCell LineIC50 (μM)
6fHCT-11611.72
6fMCF-714.69
6fHepG-218.31
6eHeLa22.75

These results indicate that compound 6f exhibits strong activity against HCT-116 cells and moderate activity against HeLa and HepG-2 cells .

Case Studies

  • Study on DNA Binding
    A study investigated the DNA binding properties of hydrazinecarboxamide derivatives using electronic absorption spectroscopy. The results indicated that these compounds exhibit hyperchromism and bathochromic shifts, suggesting strong interactions with DNA .
  • Binding Affinity Investigations
    Computational studies have shown that hydrazinecarboxamide derivatives possess significant binding affinities for key cancer-related targets such as the epidermal growth factor receptor (EGFR) and β-catenin. For instance, the binding energy for EGFR was found to be −5.8 kcal/mol, indicating a strong interaction that could inhibit its activity .

Other Biological Activities

Besides anticancer effects, hydrazinecarboxamide derivatives also demonstrate:

  • Anti-inflammatory Activity : Some studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
  • Antimicrobial Properties : Research indicates that certain hydrazine derivatives exhibit antibacterial activity against various pathogens, making them potential candidates for developing new antimicrobial agents .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects :
    • Methoxy vs. Methyl Groups : Methoxy-substituted naphthalenyl derivatives (e.g., ) demonstrate strong DNA binding and anticancer activity, while methyl groups (as in the target compound) may reduce polarity, enhancing membrane permeability .
    • Aromatic vs. Aliphatic Chains : Longer alkyl chains (e.g., tridecyl in ) increase lipophilicity but risk exceeding optimal logP values. The 2,2-dimethyl configuration balances steric bulk and solubility .
  • Biological Activity :
    • Anticancer Mechanisms : Analogs like and intercalate DNA or inhibit kinases, whereas the target compound’s dimethyl groups may favor interactions with hydrophobic enzyme pockets (e.g., β-catenin or acetylcholinesterase) .
    • Enzyme Inhibition : Urease inhibitors (e.g., ) rely on hydrogen bonding; the dimethyl groups in the target compound could disrupt substrate binding in similar enzymes .

Key Observations:

  • Synthetic Efficiency : Ultrasound-assisted methods (e.g., ) achieve high yields (>90%) rapidly (5 min), whereas traditional condensation (e.g., ) requires prolonged reflux .
  • logP Trends : The target compound’s predicted logP (~2.8) aligns with tridecyl derivatives in , suggesting moderate lipophilicity suitable for oral bioavailability .

Molecular Docking and Computational Insights

  • DNA Binding : Analogs like show hyperchromism and bathochromic shifts, indicating intercalation; the dimethyl groups in the target compound may reduce DNA affinity due to steric hindrance .
  • Enzyme Interactions : Docking studies on urease inhibitors (e.g., ) highlight the importance of hydrogen bonding with catalytic nickel ions. The target compound’s dimethyl groups may weaken these interactions but enhance hydrophobic contacts .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2,2-dimethyl-N-2-naphthalenyl hydrazinecarboxamide derivatives?

  • Methodological Answer : The synthesis typically involves condensation reactions between hydrazinecarboxamide precursors and substituted aldehydes or ketones. For example, thiosemicarbazides react with α-haloketones or hydrazonoyl chlorides under basic conditions (e.g., NaOH) to yield hydrazinecarboxamide derivatives. High yields (86–94%) are achieved by optimizing reaction time, temperature, and stoichiometry . For metal complexes, a 1:2 molar ratio of transition metals (e.g., Cu(II), Co(II)) to ligand is used, followed by characterization via elemental analysis and spectroscopy .
Example CompoundsYield (%)Melting Point (°C)Reference
Compound 3 (C19H17N3O3S)94196–197
Compound 7 (C20H19N3O3S)92223–225

Q. Which spectroscopic and analytical techniques are critical for characterizing hydrazinecarboxamide derivatives?

  • Methodological Answer :

  • Elemental Analysis : Determines purity and empirical formula (e.g., C, H, N content within 0.3% of calculated values) .
  • FT-IR and NMR : Identify functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) and confirm substitution patterns .
  • Melting Point Analysis : Used as a preliminary purity indicator .
  • X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., SHELX software for structure refinement) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in hydrazinecarboxamide derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) is employed to determine bond lengths, angles, and torsional conformations. For example, the crystal structure of (E)-2-{(2-Hydroxynaphthalen-1-yl)-methylene}hydrazinecarboxamide revealed a planar hydrazinecarboxamide moiety with intramolecular hydrogen bonds (R factor = 0.047) . Key steps include:

  • Crystal growth via slow evaporation.
  • Data collection at low temperatures (e.g., 200 K) to minimize thermal motion.
  • Validation using tools like PLATON to check for missed symmetry or disorder .

Q. What mechanistic insights govern the formation of transition metal complexes with hydrazinecarboxamide ligands?

  • Methodological Answer : Coordination involves the hydrazinecarboxamide acting as a bidentate ligand via the carbonyl oxygen and hydrazine nitrogen. Spectral data (e.g., UV-Vis, magnetic susceptibility) indicate octahedral geometry for complexes like [Cu(L)₂Cl₂], where ligand field transitions (d-d) and molar conductivity measurements confirm the metal-ligand stoichiometry (1:2 ratio) . Mechanistic studies suggest proton dissociation from the ligand precedes metal binding, with reaction kinetics influenced by pH and solvent polarity.

Q. How do computational methods enhance the understanding of hydrazinecarboxamide reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) and predict reactive sites. For example, Fukui indices can identify nucleophilic/electrophilic regions, guiding synthetic modifications for improved bioactivity or catalytic performance. Molecular docking studies further elucidate interactions with biological targets (e.g., enzyme active sites) .

Data Contradictions and Validation

  • Synthesis Yields : While most reactions in achieve >90% yields, discrepancies may arise from variations in purification methods (e.g., recrystallization solvents).
  • Coordination Geometry : Some studies propose tetrahedral geometry for Zn(II) complexes, conflicting with octahedral assignments in . Validation via EXAFS or single-crystal analysis is recommended.

Key Resources

  • Crystallography Software : SHELX suite , CCDC Mercury for visualization.
  • Spectral Databases : PubChem (CID 96763 for related analogs) , Cambridge Structural Database (CSD) .

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